![molecular formula C31H25NO3 B5260488 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5260488.png)
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining naphthalene derivatives with indole precursors.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Aldol Condensation: Forming the hexa-3,5-dien-1-yl moiety through aldol condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may yield dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, indole derivatives are often studied for their potential as pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents.
Medicine
In medicine, compounds like this one might be investigated for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in chemical manufacturing processes.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, modulating biological pathways and exerting their effects.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anti-cancer properties.
Tryptophan: An essential amino acid with various biological roles.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one apart is its unique structure, which combines multiple functional groups and aromatic systems, potentially leading to diverse and potent biological activities.
特性
IUPAC Name |
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO3/c33-26(17-6-4-13-23-11-2-1-3-12-23)21-31(35)28-19-8-9-20-29(28)32(30(31)34)22-25-16-10-15-24-14-5-7-18-27(24)25/h1-20,35H,21-22H2/b13-4+,17-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDDIYWPKSDKAB-ZCDPGSMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![METHYL 4-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}BENZOATE](/img/structure/B5260407.png)
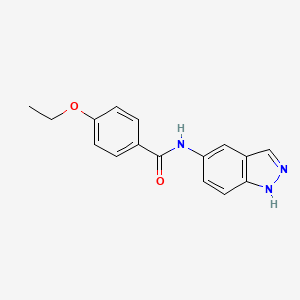
![1-PHENYL-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE](/img/structure/B5260416.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5260439.png)
![6-[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5260447.png)
amino]carbonyl}-2-ethyl-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5260455.png)
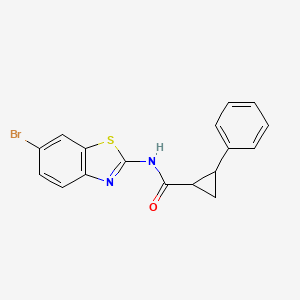
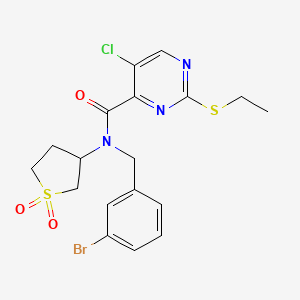
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B5260482.png)
![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine](/img/structure/B5260483.png)
![(5E)-5-[[3-[3-(4-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5260501.png)
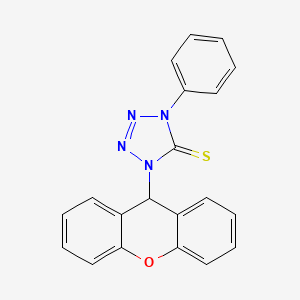
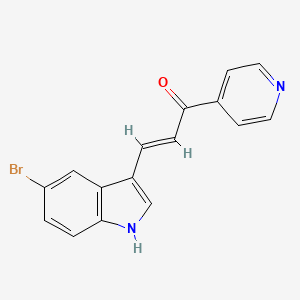
![1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5260528.png)
